2,3,5,6-Tetramethylphenylmagnesium bromide

Description

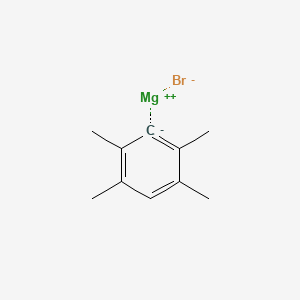

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;1,2,4,5-tetramethylbenzene-6-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13.BrH.Mg/c1-7-5-9(3)10(4)6-8(7)2;;/h5H,1-4H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMLXCFHISGFAS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C([C-]=C1C)C)C.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,5,6 Tetramethylphenylmagnesium Bromide

Conventional Routes for Aryl Grignard Formation

The traditional method for preparing aryl Grignard reagents involves the direct reaction of an aryl halide with magnesium metal in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). youtube.comucalgary.ca The reaction is an oxidative addition, where the magnesium metal (in its zero oxidation state) inserts into the carbon-halogen bond, resulting in the formation of the organomagnesium compound where magnesium is in the +2 oxidation state. youtube.com

For 2,3,5,6-tetramethylphenylmagnesium bromide, the precursor is 1-bromo-2,3,5,6-tetramethylbenzene (bromodurene). The general reaction is as follows:

Reaction Scheme:

(CH₃)₄C₆HBr + Mg --(ether)--> (CH₃)₄C₆HMgBr

The reactivity of the aryl halide is dependent on the halogen, with the general trend being I > Br > Cl. ucalgary.ca While seemingly straightforward, this reaction is often plagued by an induction period, a delay before the reaction initiates. wikipedia.org This delay is primarily due to a passivating layer of magnesium oxide on the surface of the magnesium metal, which inhibits the reaction with the organic halide. wikipedia.org Furthermore, the steric bulk of the four methyl groups in the ortho and meta positions of bromodurene significantly hinders the approach of the halide to the magnesium surface, making initiation difficult and often requiring more forcing conditions than for less substituted aryl halides. numberanalytics.com

Strategies for Overcoming Synthetic Challenges with Sterically Hindered Precursors

The successful synthesis of sterically encumbered Grignard reagents like this compound hinges on overcoming the challenges of reaction initiation and competing side reactions, such as Wurtz-type homocoupling. chemicalforums.com Researchers have developed several strategies to address these issues.

Optimization of Reaction Conditions: Solvent Systems and Temperature Control

The choice of solvent and precise temperature control are critical for managing the synthesis of sterically hindered Grignard reagents. numberanalytics.comnumberanalytics.com

Solvent Systems: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard because they solvate and stabilize the Grignard reagent as it forms. wikipedia.org THF, with its higher boiling point and better solvating ability, is often preferred. numberanalytics.com For particularly difficult reactions, higher-boiling point solvents like toluene (B28343) may be used, although this can increase the risk of side reactions. numberanalytics.com

Temperature Control: Grignard reactions are strongly exothermic, and once initiated, the heat release can be substantial. mt.com For sterically hindered substrates, low temperatures are often necessary to minimize side reactions. numberanalytics.comdtu.dk However, initiating the reaction at low temperatures can be difficult. A common procedure involves adding a small portion of the halide to initiate the reaction at a moderate temperature and then cooling the mixture before adding the remainder of the halide. mt.com Cryogenic temperatures (e.g., -40 °C to -78 °C) are sometimes essential to achieve selective reactions, particularly when working with highly reactive or unstable Grignard reagents. dtu.dkorganic-chemistry.org

| Parameter | Effect on Sterically Hindered Grignard Synthesis | Common Optimization Strategies | Reference |

|---|---|---|---|

| Solvent | Stabilizes the Grignard reagent. Higher polarity and boiling point can improve sluggish reactions. | Use of THF over diethyl ether; use of co-solvents. | numberanalytics.com |

| Temperature | Low temperatures can reduce the rate of side reactions (e.g., homocoupling). High temperatures can help initiate difficult reactions but may increase impurity formation. | Initiation at room temperature followed by cooling; performing the entire reaction at low or cryogenic temperatures. | numberanalytics.comdtu.dk |

| Concentration | High dilution (~0.05M) can suppress bimolecular side reactions like Wurtz coupling. | Slow addition of the halide to maintain a low concentration. | chemicalforums.com |

Activation and Reactivity of Magnesium Metal (e.g., Rieke Magnesium)

A key to successful Grignard formation is overcoming the passivating magnesium oxide layer to expose a fresh, reactive metal surface. wikipedia.org Several activation methods exist:

Chemical Activation: Small amounts of activating agents like iodine, 1,2-dibromoethane (B42909), or methyl iodide are commonly used. wikipedia.orgmnstate.edu Iodine works by chemically cleaning the surface, while 1,2-dibromoethane reacts to form ethylene (B1197577) gas and magnesium bromide, exposing fresh magnesium. wikipedia.org

Mechanical Activation: Methods include crushing the magnesium turnings in situ or using ultrasound (sonication) to break up the oxide layer. wikipedia.org

For extremely challenging precursors like bromodurene, standard activation methods may be insufficient. In these cases, specially prepared, highly reactive magnesium, known as Rieke Magnesium , is exceptionally effective. riekemetals.com Rieke Magnesium is formed by the reduction of an anhydrous magnesium salt (e.g., MgCl₂) with a potent reducing agent like potassium metal. wikipedia.org This process generates a fine, black powder of magnesium with a very high surface area and reactivity. riekemetals.comorgsyn.org The use of Rieke Magnesium allows for the formation of Grignard reagents from even unreactive or sterically hindered halides at very low temperatures (e.g., -78 °C), conditions under which ordinary magnesium turnings would not react. organic-chemistry.orgorgsyn.org

Control of Initiation Period and Reaction Progression (e.g., Real-time Monitoring Techniques)

The variable and often lengthy induction period of Grignard reactions poses a significant safety risk. mt.com If the aryl halide is added continuously during a delayed initiation, it can accumulate in the reactor. When the reaction finally begins, the sudden, rapid conversion of the accumulated reactant can lead to a dangerous thermal runaway. mt.comhzdr.de

To mitigate this hazard and improve process control, real-time monitoring techniques have been developed. These methods provide immediate insight into the reaction's status, allowing for precise control over the addition of reactants. researchgate.netdtu.dk

In-situ FTIR Spectroscopy: This technique monitors the concentrations of reactants and the Grignard product in real-time by tracking their characteristic infrared absorption bands. mt.com It allows chemists to observe the point of reaction initiation and ensure that the aryl halide does not accumulate to unsafe levels. mt.com

Heat/Mass Balancing: This approach uses sensors to monitor process signals like temperature and pressure to calculate the heat generated by the reaction. hzdr.deresearchgate.net By balancing the energy input and output, one can detect the onset of the exotherm that signals initiation and quantify the rate of reaction, providing a clear picture of the process's progress and safety profile. hzdr.deresearchgate.net

| Technique | Principle of Operation | Key Advantages | Reference |

|---|---|---|---|

| In-situ FTIR Spectroscopy | Measures infrared spectra of the reaction mixture to track the concentration of key species. | Provides direct, real-time measurement of reactant consumption and product formation. | mt.com |

| Heat/Mass Balance Calorimetry | Calculates the heat flow of the reaction based on temperature and pressure measurements. | Allows for objective detection of reaction start-up and estimation of hazard potential from reactant accumulation. | hzdr.deresearchgate.net |

Advanced Synthetic Approaches

Beyond optimizing conventional methods, new synthetic strategies are emerging that offer alternative pathways to Grignard reagents, often with benefits in terms of safety, efficiency, and environmental impact.

Mechanochemical Synthesis Techniques for Grignard Reagents

Mechanochemistry, the use of mechanical force (e.g., ball milling) to induce chemical reactions, has emerged as a powerful, solvent-minimized approach for Grignard reagent synthesis. nih.govthieme-connect.com In this technique, magnesium turnings are milled, sometimes with an activating agent like lithium hydroxide, to create a fine, highly reactive powder. nih.govresearchgate.net The aryl bromide is then added, and milling is continued to form the Grignard reagent.

This method offers several advantages, particularly for challenging substrates:

Reduced Solvent: The reactions can often be performed with only a small amount of an ethereal additive (liquid-assisted grinding, LAG) or, in some cases, nearly solvent-free. nih.gov

Enhanced Reactivity: Mechanochemical activation can overcome the initiation problems associated with solution-based methods and can successfully convert solid aryl bromides with low solubility that fail to react under classic conditions. thieme-connect.com

Shorter Reaction Times: The high energy input from milling can lead to significantly faster reaction rates compared to conventional methods. nih.govresearchgate.net

Research has demonstrated that a wide range of Grignard reagents can be generated in a ball mill and used directly in subsequent reactions, opening a more sustainable and efficient route for the synthesis of compounds like this compound. thieme-connect.com

Continuous Flow Synthesis Methods for Enhanced Control and Efficiency

The synthesis of sterically hindered Grignard reagents, such as this compound, presents unique challenges in traditional batch processing. These challenges, including initiation difficulties, localized overheating, and potential side reactions, can be effectively mitigated through the adoption of continuous flow chemistry. This advanced manufacturing technique offers superior control over reaction parameters, leading to enhanced efficiency, safety, and product quality. researchgate.net

Continuous flow systems process reagents in a constantly moving stream through a network of tubes and reactors. The high surface-area-to-volume ratio inherent in these microreactors or packed-bed reactors allows for exceptionally efficient heat transfer. researchgate.netnih.gov This is particularly advantageous for the highly exothermic formation of Grignard reagents, as it prevents the buildup of thermal energy that can lead to degradation of the reagent and the formation of impurities, such as Wurtz coupling products. researchgate.net

Research into the continuous flow synthesis of various aryl Grignard reagents has consistently demonstrated significant improvements over batch methods. aiche.org By precisely controlling temperature, residence time, and stoichiometry, flow chemistry enables optimized and stable reaction conditions. gordon.edu The use of Process Analytical Technology (PAT), such as in-line Infrared (IR) spectroscopy, allows for real-time monitoring of the reaction, ensuring consistent conversion and quality. researchgate.net

For a sterically hindered compound like this compound, a continuous flow setup would typically involve pumping a solution of 2,3,5,6-tetramethylphenyl bromide in an ethereal solvent, such as tetrahydrofuran (THF), through a heated column packed with magnesium turnings. researchgate.net The precise temperature control prevents hot spots, while the constant flow ensures that the freshly formed Grignard reagent is immediately moved downstream, minimizing its exposure to unreacted bromide and reducing the likelihood of side reactions.

Research Findings in Continuous Flow Grignard Synthesis

While specific studies on the continuous flow synthesis of this compound are not extensively documented, the wealth of research on analogous aryl Grignard reagents provides a strong basis for the expected outcomes. Studies have shown that continuous flow methods can significantly increase conversion rates and productivity. For instance, in case studies involving other organic halides, conversions have been increased from approximately 85% in batch to as high as 98% in continuous flow, with daily productivities reaching kilograms of material. aiche.org

The enhanced control in a flow system also leads to a cleaner product with higher purity, reducing the need for extensive downstream purification. gordon.edu The ability to operate at steady state for extended periods, as demonstrated in multi-day manufacturing runs, highlights the robustness and reliability of this approach for industrial-scale production. aiche.org

The following interactive data table illustrates the typical improvements observed when transitioning from batch to continuous flow synthesis for aryl Grignard reagents, which can be extrapolated to the synthesis of this compound.

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Typical Conversion | ~85% | >95% | aiche.org |

| Temperature Control | Difficult, potential for hot spots | Precise, excellent heat transfer | researchgate.netnih.gov |

| Side Product Formation (e.g., Wurtz coupling) | Higher | Significantly Reduced | researchgate.net |

| Productivity | Lower, limited by batch size | High, scalable by extending run time | aiche.org |

| Safety | Higher risk due to large volumes of reagents and exotherms | Inherently safer due to small reactor volumes and superior thermal control | gordon.edu |

Chemical Reactivity and Reaction Mechanisms of 2,3,5,6 Tetramethylphenylmagnesium Bromide

Nucleophilic Addition Reactions

As an organomagnesium halide, 2,3,5,6-tetramethylphenylmagnesium bromide's primary mode of action is through nucleophilic addition, where the carbanionic 2,3,5,6-tetramethylphenyl group attacks an electrophilic carbon center. masterorganicchemistry.com This process is fundamental to the formation of new carbon-carbon bonds. acs.org The reactivity of the C=O carbonyl group, in particular, is driven by the significant polarization of the carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack. masterorganicchemistry.com

Reactivity with Carbonyl Compounds

The reaction of Grignard reagents with carbonyl compounds is a cornerstone of organic synthesis for creating alcohols. acs.org The initial step involves the nucleophilic attack on the carbonyl carbon, which converts the carbon's hybridization from sp2 to sp3, resulting in a tetrahedral alkoxide intermediate. libretexts.org

Addition to Aldehydes and Ketones: Stereochemical Outcomes and Competing Pathways (e.g., Enolization, Hydride Transfer)

The addition of this compound to aldehydes and ketones follows the general mechanism of nucleophilic addition. youtube.com However, its significant steric bulk profoundly influences the reaction's outcome. In reactions with chiral aldehydes and ketones, the pronounced steric hindrance of the 2,3,5,6-tetramethylphenyl group is expected to lead to high diastereoselectivity. Stereochemical models like the Felkin-Anh model assume that reactions proceed through the lowest energy transition states, which are dictated by steric interactions. nih.gov The bulky nucleophile will preferentially attack the less hindered face of the carbonyl, leading to a predictable stereochemical outcome. nih.gov

Two competing pathways can arise, particularly with sterically hindered ketones: enolization and hydride transfer (reduction).

Enolization: If the carbonyl compound has an α-proton, the sterically bulky Grignard reagent may act as a base, abstracting the proton to form an enolate. This pathway does not result in the desired C-C bond formation and is more prevalent when the nucleophilic attack on the carbonyl carbon is sterically impeded.

Hydride Transfer: If the Grignard reagent possesses a β-hydrogen, it can be transferred to the carbonyl carbon via a six-membered ring transition state, reducing the ketone to an alcohol. This pathway is also favored when direct nucleophilic addition is sterically difficult.

While specific quantitative data for this compound is sparse, the behavior of other sterically demanding Grignard reagents suggests that the choice of substrate is critical to favoring nucleophilic addition over these competing pathways.

Reactions with Esters and Acid Halides: Control of Multiple Additions

A well-known challenge in the reaction of Grignard reagents with esters and acid halides is the propensity for double addition. masterorganicchemistry.comlibretexts.org The initial nucleophilic acyl substitution produces a ketone intermediate. libretexts.orgchemistrysteps.com This ketone is generally more reactive than the starting ester, leading to a rapid second addition of the Grignard reagent to yield a tertiary alcohol after workup. chemistrysteps.comlibretexts.org

Controlling the reaction to isolate the ketone is difficult. However, the significant steric hindrance of this compound can provide a degree of "mechanistic control." After the first addition to an ester or acid halide, the resulting intermediate is a highly hindered ketone (2,3,5,6-tetramethylphenyl ketone). The steric shield provided by the ortho-methyl groups on the aryl ring makes the subsequent second nucleophilic attack by another molecule of the bulky Grignard reagent exceptionally difficult. This steric impediment can slow or prevent the second addition, allowing for the isolation of the ketone, a feat not easily achieved with less hindered Grignard reagents. Alternative methods for achieving mono-addition with other Grignards include using lithium diorganocopper (Gilman) reagents or employing flow chemistry at cryogenic temperatures. libretexts.orgmit.edu

Direct Addition to Carboxylic Acids for Ketone Synthesis: Role of Additives (e.g., turbo-Organomagnesium Anilides)

Directly reacting Grignard reagents with carboxylic acids to form ketones is traditionally considered unfeasible. The primary issue is that Grignard reagents are strong bases and will readily deprotonate the acidic proton of the carboxylic acid, forming a carboxylate salt and halting further nucleophilic addition. masterorganicchemistry.com

However, recent advancements have enabled this transformation through the use of bulky turbo-organomagnesium anilide additives. nih.govresearchgate.net These additives, such as those derived from 2,6-diisopropylaniline, can be generated in situ and mix with the Grignard reagent. nih.govresearchgate.net This creates a new, "turbo-charged" organometallic species that exhibits enhanced nucleophilicity, allowing it to attack the otherwise unreactive carboxylate anion. researchgate.netkisti.re.kr Furthermore, the bulky anilide component helps to stabilize the resulting ketone intermediate, preventing the over-addition side reactions that typically plague reactions with esters. nih.gov This method provides a direct, operationally simple procedure for synthesizing ketones from a wide range of Grignard reagents and carboxylic acids. researchgate.net

| Additive Type | Function | Outcome |

| Bulky Magnesium Anilide | Enhances Grignard nucleophilicity | Enables addition to carboxylate anion nih.gov |

| Bulky Magnesium Anilide | Stabilizes ketone intermediate | Prevents over-addition to form tertiary alcohol nih.gov |

Table 1: Role of turbo-Organomagnesium Anilide Additives in Ketone Synthesis

Carboxylation Reactions with Carbon Dioxide: Yield and Selectivity

The reaction of Grignard reagents with carbon dioxide (CO2), typically in its solid form as dry ice, is a classic and reliable method for synthesizing carboxylic acids. skku.eduyoutube.com The process involves the nucleophilic attack of the Grignard's carbanion on the electrophilic carbon of CO2. youtube.com Subsequent acidic workup protonates the intermediate carboxylate salt to yield the carboxylic acid. youtube.com

For this compound, this reaction is expected to proceed with high yield and selectivity to form 2,3,5,6-tetramethylbenzoic acid. Studies on other sterically hindered aryl halides have demonstrated the efficacy of this reaction. For instance, the carboxylation of cubylmagnesium bromide, another hindered system, proceeds in 90-95% yield. ic.ac.uk Similarly, the carboxylation of highly substituted aryl bromides has been shown to be effective, as detailed in the table below.

| Aryl Bromide | Yield of Carboxylic Acid | Reference |

| 2,4,6-tri-iso-propylphenyl bromide | 52% | nih.gov |

| 2-(methylthio)phenyl bromide | 67% | nih.gov |

| 2-Bromothiophene | 56% - 62% | nih.gov |

Table 2: Carboxylation Yields for Various Sterically Hindered or Substituted Aryl Bromides

The high efficiency of these reactions underscores the utility of carboxylation for converting this compound into its corresponding carboxylic acid.

Reactions with Imines and Schiff Bases: Steric Effects on Outcome

Grignard reagents add across the carbon-nitrogen double bond (C=N) of imines and Schiff bases to produce secondary amines upon hydrolysis. wjpsonline.com The reaction mechanism is analogous to carbonyl addition, involving the nucleophilic attack of the Grignard reagent on the imine carbon. nih.gov

The outcome of the reaction with this compound is critically dependent on steric factors. acs.org The extreme bulk of this nucleophile means that it will react efficiently only with imines that are not sterically congested around the C=N bond. In reactions with chiral imines, the steric demand of the Grignard reagent, in concert with any chiral auxiliaries on the imine, can exert powerful stereodirecting effects, leading to high diastereoselectivity. acs.org However, if both the imine and the Grignard reagent are highly hindered, the reaction may be very slow or fail to proceed altogether. Calculations and experimental results for other systems show that steric effects from substituents on both the imine carbon and nitrogen atoms significantly influence the reaction barriers. researchgate.net Therefore, for a successful addition of this compound, the imine or Schiff base substrate must be chosen carefully to minimize steric repulsion.

Cross-Coupling Reactions of this compound

This compound, a sterically hindered Grignard reagent, participates in various cross-coupling reactions, enabling the formation of carbon-carbon bonds. Its reactivity is particularly notable in iron-catalyzed processes, which can overcome the steric challenges posed by the ortho- and meta-methyl groups on the phenyl ring.

Iron-Catalyzed Cross-Coupling with Allylic Electrophiles (e.g., Allyl Bromides)

Iron-catalyzed cross-coupling reactions provide an economical and environmentally friendly method for the formation of aryl-allyl bonds. The use of this compound in these reactions allows for the synthesis of sterically encumbered allylarenes. Research has demonstrated that iron catalysts are effective in mediating the reaction between bulky aryl Grignard reagents and various allylic electrophiles, such as allyl bromides. wikipedia.org This methodology is significant as it addresses the challenge of coupling sterically demanding partners, which can be difficult with other transition metal catalysts. wikipedia.org

The success of iron-catalyzed cross-coupling reactions involving sterically hindered reagents like this compound is highly dependent on the choice of ligand. Tetramethylurea (TMU) has been identified as a high-performance, low-loading ligand that significantly enhances the efficiency of these reactions. wikipedia.org The use of TMU allows for excellent yields, even with bulky substrates, and demonstrates good functional group compatibility. wikipedia.org For instance, ester moieties, which might be reactive under other conditions, are preserved, enabling further derivatization of the coupled products. wikipedia.org The role of such additives is often to stabilize the active iron species or modulate its reactivity to favor the desired cross-coupling pathway. nih.gov

Table 1: Effect of Ligands on Iron-Catalyzed Allylation

| Ligand Additive | Typical Observation | Impact on Sterically Hindered Couplings | Reference |

| Tetramethylurea (TMU) | High yields, good functional group tolerance. | Enables efficient coupling of bulky Grignard reagents with allyl bromides. | wikipedia.org |

| N-Methylpyrrolidone (NMP) | Historically used, but has reprotoxicity concerns. | Effective in various iron-catalyzed cross-couplings. | nih.gov |

| Tetramethylethylenediamine (TMEDA) | Improves yields in couplings with alkyl halides. | Suppresses competing β-hydride elimination. | acs.org |

Regioselectivity in the allylation of aryl Grignard reagents is a critical aspect, determining whether the aryl group attaches to the α or γ position of the allyl system. In iron-catalyzed reactions, the regiochemical outcome can be influenced by the catalyst system and the substrates involved. While uncatalyzed reactions of aryl Grignard reagents with allyl halides often yield the α-substituted product as the major isomer, the presence of a transition metal catalyst can alter this preference. researchgate.net

For iron-catalyzed allylic substitutions, the reaction often proceeds via an SN2' pathway, which would favor the formation of the γ-substituted product. acs.org The precise control of regioselectivity—directing the nucleophile to the desired position of the allylic partner—is a key challenge and an active area of research. acs.org The mechanism is thought to involve the formation of an organoiron intermediate, which then reacts with the allylic electrophile. acs.orgorganic-chemistry.org The structure of this intermediate and the transition state of the coupling step ultimately dictate the regiochemical outcome.

Other Transition Metal-Catalyzed Coupling Reactions

While iron catalysis is well-documented for this compound, its participation in cross-coupling reactions catalyzed by other common transition metals like palladium and nickel is less reported in the literature. These metals are staples in C-C bond formation, with reactions like the Kumada, Suzuki-Miyaura, and Negishi couplings being fundamental in organic synthesis. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for a wide range of cross-coupling reactions, including those involving Grignard reagents (Kumada coupling). sigmaaldrich.com However, the significant steric hindrance of this compound can pose a major challenge for the typical catalytic cycles of palladium, which involve oxidative addition and reductive elimination. youtube.com

Nickel-Catalyzed Reactions: Nickel catalysts are also widely used for Kumada-type cross-couplings and are often more reactive for sterically demanding substrates compared to palladium. nih.govnih.gov Despite this, specific examples detailing the use of this compound in nickel-catalyzed allylation or other cross-coupling reactions are not prominent in the surveyed literature, suggesting that iron-based systems may be more suitable for this particular sterically encumbered reagent. nih.gov

The general scarcity of reports on palladium and nickel-catalyzed couplings with this specific Grignard reagent suggests that its high steric bulk may inhibit key steps in the catalytic cycles of these metals, making iron the preferred catalyst for such transformations.

Intrinsic Mechanistic Considerations

The reactivity of this compound in solution is governed by fundamental principles of organomagnesium chemistry, most notably the Schlenk equilibrium.

Pathways of Hydride Transfer in Sterically Hindered Grignard Systems

In reactions with sterically demanding ketones, Grignard reagents that possess β-hydrogens can undergo a competing reaction pathway known as reduction via hydride transfer. organic-chemistry.org In this process, a hydrogen atom from the β-carbon of the Grignard reagent is transferred to the carbonyl carbon of the ketone through a cyclic six-membered transition state. organic-chemistry.org This results in the formation of a secondary alcohol (from the ketone) and an alkene (from the Grignard reagent).

For this compound, the aryl ring itself does not have any β-hydrogens relative to the magnesium-bearing carbon. However, the four methyl groups attached to the phenyl ring contain hydrogens. While not a classical β-hydride transfer, the possibility of a hydride transfer from one of these ortho-methyl groups to a sterically hindered ketone cannot be entirely ruled out, proceeding through a different, likely higher energy, transition state.

The primary competition for a sterically hindered Grignard reagent like this compound when reacting with a ketone is between the standard nucleophilic addition and other side reactions dictated by steric factors. When both the Grignard reagent and the ketone are sterically hindered, the activation energy for the nucleophilic attack to form a new carbon-carbon bond can be very high. fiveable.me In such cases, if the ketone has α-hydrogens, the Grignard reagent may act as a base, leading to enolization of the ketone. organic-chemistry.org

The outcome of the reaction of this compound with a ketone is therefore highly dependent on the structure of the ketone. With a small, unhindered ketone, nucleophilic addition would be the expected major pathway, leading to a tertiary alcohol. As the steric bulk on the ketone increases, the rate of nucleophilic addition decreases, and other pathways may become more competitive.

| Grignard Reagent | Ketone | Primary Reaction Pathway | Major Product Type |

|---|---|---|---|

| Phenylmagnesium bromide | Acetone (unhindered) | Nucleophilic Addition | Tertiary Alcohol |

| This compound | Acetone (unhindered) | Nucleophilic Addition | Tertiary Alcohol |

| Phenylmagnesium bromide | Di-tert-butyl ketone (hindered) | Nucleophilic Addition (slow) | Tertiary Alcohol |

| This compound | Di-tert-butyl ketone (hindered) | Enolization (if α-hydrogens are present) | Recovered Ketone (after workup) |

| iso-Propylmagnesium bromide (has β-hydrogens) | Di-tert-butyl ketone (hindered) | Hydride Transfer (Reduction) | Secondary Alcohol |

Applications in Complex Organic Synthesis

Utilization in C-C Bond Formation for Aromatic and Alicyclic Frameworks

The primary application of Grignard reagents is the formation of carbon-carbon bonds, a cornerstone of molecular construction. wikipedia.orgsigmaaldrich.com 2,3,5,6-Tetramethylphenylmagnesium bromide serves as a potent nucleophile for introducing the bulky 2,3,5,6-tetramethylphenyl (durenyl) group onto various electrophilic centers, thereby constructing sterically congested aromatic frameworks.

The reactivity of this Grignard reagent in C-C bond formation is highly dependent on the steric environment of the electrophile. For instance, in reactions with carbonyl compounds, its behavior is a classic example of sterically controlled addition. While it readily reacts with less hindered aldehydes, its addition to ketones, particularly those that are also sterically hindered, can be sluggish or may fail to occur. organic-chemistry.org In such cases, side reactions like enolization or reduction may become competitive pathways. organic-chemistry.org

Cross-coupling reactions, another vital C-C bond-forming strategy, can also employ sterically hindered Grignard reagents. While specific literature examples detailing the use of this compound in modern palladium- or nickel-catalyzed cross-coupling reactions are not abundant, the reactivity of closely related hindered reagents like mesitylmagnesium bromide is well-documented. orgsyn.org These reactions often require specialized catalyst systems capable of accommodating the bulky nucleophile. orgsyn.org The successful coupling of such reagents allows for the synthesis of highly substituted biaryl compounds, which are important motifs in materials science and medicinal chemistry.

Precursor for Advanced Synthetic Intermediates

Grignard reagents are fundamental precursors for a wide array of functionalized molecules. This compound can be transformed into various advanced synthetic intermediates, which are then used in multi-step syntheses.

A common transformation is the reaction with carbon dioxide (CO₂) to form the corresponding carboxylic acid. masterorganicchemistry.commiracosta.edu The reaction of durenylmagnesium bromide with dry ice, followed by an acidic workup, yields 2,3,5,6-tetramethylbenzoic acid. This hindered carboxylic acid and its derivatives are valuable building blocks in their own right.

Another important application is in the synthesis of organophosphines. The reaction of Grignard reagents with phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃) or chlorodiphenylphosphine, is a standard method for creating C-P bonds. By reacting this compound with an appropriate phosphorus electrophile, sterically bulky durenylphosphines can be synthesized. These phosphines are of significant interest as ligands in transition metal catalysis, where their large steric footprint can enhance catalyst stability and influence selectivity.

The table below illustrates potential transformations of this compound into key synthetic intermediates based on established Grignard chemistry.

| Electrophile | Intermediate Class | Resulting Durenyl-Based Intermediate |

| Carbon Dioxide (CO₂) | Carboxylic Acid | 2,3,5,6-Tetramethylbenzoic acid |

| Chlorodiphenylphosphine (ClPPh₂) | Triarylphosphine | (2,3,5,6-Tetramethylphenyl)diphenylphosphine |

| Dimethylformamide (DMF) | Aldehyde | 2,3,5,6-Tetramethylbenzaldehyde |

Role in the Synthesis of Natural Products and Bio-Inspired Molecules

The application of highly hindered Grignard reagents like this compound in the total synthesis of natural products is limited. The intricate and often stereochemically complex structures of natural products typically require reagents that offer high levels of facial selectivity and predictable reactivity, which can be complicated by extreme steric hindrance. The large size of the durenyl group can impede its approach to complex substrates, potentially leading to low yields or undesired side reactions.

However, in the synthesis of bio-inspired molecules or in medicinal chemistry programs, the durenyl moiety itself can be a desirable feature. Its lipophilic and sterically imposing nature can be used to probe receptor binding pockets or to enhance the metabolic stability of a drug candidate by shielding a nearby functional group from enzymatic degradation. In such cases, the incorporation of the durenyl group via its Grignard reagent could be a key step in the synthesis of a designed, non-natural bioactive compound. The literature, however, does not currently feature prominent examples of this compound in a completed total synthesis of a complex natural product.

Chemoselectivity in the Presence of Diverse Functional Groups

Chemoselectivity refers to the ability of a reagent to react with one functional group in preference to another. The steric bulk of this compound is a dominant factor governing its chemoselectivity. As a strong base and a strong nucleophile, it will readily react with all acidic protons, such as those on alcohols, thiols, and carboxylic acids. masterorganicchemistry.comsigmaaldrich.com Therefore, these functional groups require protection before the introduction of the Grignard reagent.

In a molecule with multiple electrophilic sites, such as a compound containing both an aldehyde and a ketone, this compound would be expected to show a high preference for addition to the less sterically hindered aldehyde. leah4sci.com Similarly, in a competition between a ketone and an ester, the reaction is more complex. While ketones are generally more reactive than esters towards Grignard reagents, the extreme steric hindrance of the durenyl nucleophile could significantly slow the reaction with a ketone. organic-chemistry.orgmasterorganicchemistry.com The reaction with an ester would lead to the formation of a tertiary alcohol via a double addition, but this pathway also involves a ketone intermediate, which would itself be subject to steric effects. masterorganicchemistry.com

This pronounced steric hindrance can be exploited to achieve selective reactions that would be difficult with smaller nucleophiles. For example, in the presence of a sterically accessible electrophile and a hindered one, the reagent can react exclusively at the more accessible site. This behavior makes it a specialized tool for situations where its size can be used to differentiate between otherwise similar functional groups.

The table below summarizes the expected chemoselective behavior based on established principles of Grignard reactivity.

| Competing Functional Groups | More Reactive Group | Rationale |

| Aldehyde vs. Ketone | Aldehyde | Aldehydes are electronically more reactive and sterically less hindered than ketones. |

| Ketone vs. Ester | Ketone (generally) | Ketones are inherently more reactive than esters. However, severe steric hindrance from the Grignard and/or the ketone can halt the reaction or favor attack on a less hindered ester. |

| Carboxylic Acid vs. Any Carbonyl | Carboxylic Acid (via deprotonation) | The Grignard reagent is a strong base and will deprotonate the acidic proton of the carboxylic acid before any nucleophilic attack occurs. |

| Alkyl Halide vs. Carbonyl | Carbonyl | Grignard reagents typically do not perform Sₙ2 reactions with unactivated alkyl halides. masterorganicchemistry.com |

Computational and Theoretical Investigations of 2,3,5,6 Tetramethylphenylmagnesium Bromide Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become instrumental in exploring the potential energy surfaces of chemical reactions. For Grignard reagents, DFT studies have illuminated the intricate details of their reaction mechanisms, which are often not as straightforward as depicted in introductory textbooks.

While specific DFT studies on 2,3,5,6-tetramethylphenylmagnesium bromide are not extensively documented in public literature, the extensive research on simpler analogues like methylmagnesium chloride (CH₃MgCl) provides a foundational understanding. researchgate.net These studies reveal that Grignard reactions can proceed through multiple competing pathways, primarily the polar (nucleophilic addition) and single-electron transfer (SET) or radical mechanisms. acs.orgacs.org The preferred pathway is subtly influenced by the substrate, the solvent, and the specific nature of the Grignard reagent itself. acs.org

Quantum chemical calculations on model systems show that the activation of both nucleophilic and radical pathways depends intricately on the coordination at the magnesium center and the dynamics of the solvent. acs.org For instance, the homolytic cleavage of the Mg-C bond to initiate a radical reaction is generally unfavorable unless the magnesium is coordinated to a substrate with a low-lying empty π* orbital. researchgate.net

In the case of this compound, the four methyl groups on the phenyl ring introduce significant steric hindrance and are also electron-donating. DFT calculations would be expected to show that this steric bulk raises the energy barrier for traditional nucleophilic addition to hindered ketones, potentially making a radical mechanism more competitive, a phenomenon suggested for other bulky Grignard reagents. acs.org Furthermore, the electron-donating character of the methyl groups increases the electron density on the ipso-carbon, which could enhance its nucleophilicity, a factor that competes with the steric hindrance. DFT calculations on zwitterionic magnesium complexes have shown that the highest occupied molecular orbital (HOMO) is often based on the carbanion lone pair, and its energy level dictates nucleophilicity. nih.gov

A key aspect of Grignard reagent chemistry clarified by DFT is the Schlenk equilibrium. Ab initio molecular dynamics (AIMD) simulations complemented by DFT calculations for CH₃MgCl in tetrahydrofuran (B95107) (THF) show that the reaction mechanism involves the formation of dinuclear species bridged by chlorine atoms. acs.orgresearchgate.net The interchange of organic and halide groups between magnesium centers is facilitated by changes in the solvation number, highlighting that the solvent is a direct participant in the reaction mechanism. acs.orgresearchgate.net For the bulky durylmagnesium bromide, this equilibrium might be shifted, and the structure of the dimeric species would be significantly influenced by the steric demands of the tetramethylphenyl groups.

Table 1: Summary of Key DFT Findings on Grignard Reaction Mechanisms

| Finding | Implication for this compound |

|---|---|

| Competing Pathways: Nucleophilic addition and radical (SET) mechanisms coexist. acs.orgacs.org | The significant steric hindrance from the duryl group may disfavor the nucleophilic pathway, making the SET mechanism more prominent with certain substrates. |

| Solvent as a Reactant: Solvent dynamics and coordination changes are essential for the reaction to proceed. researchgate.netresearchgate.net | The bulky nature of the reagent could alter the typical solvation sphere (e.g., in THF), influencing aggregation and reactivity. |

| Schlenk Equilibrium: A dynamic equilibrium exists between RMgX, R₂Mg, and MgX₂ species, often via dimeric intermediates. acs.org | Steric clash between two duryl groups would likely disfavor the formation of the diorganomagnesium species (Dur₂Mg) and affect the structure of any bridged dimers. |

Molecular Dynamics Simulations for Solvation and Aggregation Behavior

Molecular dynamics (MD) simulations, particularly AIMD, provide a window into the dynamic behavior of molecules in solution. acs.org They are uniquely suited to studying the complex solvation and aggregation phenomena of Grignard reagents, which exist as an ensemble of rapidly interconverting species.

Simulations of CH₃MgCl in THF have shown that monomeric species like CH₃MgCl and Mg(CH₃)₂ are typically coordinated to two THF molecules, resulting in a tetrahedral geometry at the magnesium atom. acs.org However, the system is dominated by a complex equilibrium involving various solvated monomeric and dimeric structures. researchgate.netacs.org The solvent molecules are not static ligands; their dynamic exchange in the magnesium's coordination sphere is a key factor driving the Schlenk equilibrium and subsequent reactions. researchgate.net

For this compound, MD simulations would be critical for understanding how the bulky duryl group affects this dynamic picture.

Aggregation: The self-association of Grignard reagents into dimers or larger oligomers is a well-known phenomenon. The extreme steric hindrance of the tetramethylphenyl group would be expected to strongly disfavor the formation of bridged dimeric structures that are common for smaller Grignard reagents. MD simulations could quantify this effect, predicting a greater population of monomeric species in solution compared to less hindered aryl or alkyl Grignards. The aggregation process is often driven by a balance of forces, including hydrophobic interactions and the formation of coordination bonds, all of which can be modeled using MD. nih.gov

Solvation: The solvation shell around the magnesium center is crucial for stabilizing the reagent and mediating its reactivity. MD simulations can reveal the preferred coordination number and geometry of solvent molecules (e.g., THF) around the magnesium atom in durylmagnesium bromide. It is plausible that the steric bulk of the duryl group would limit the number of solvent molecules that can directly coordinate to the metal center, potentially creating a more reactive, "solvent-starved" species or, conversely, a more stable, less reactive complex depending on the specific interactions. Hybrid solvation models, which treat inner solvation shells explicitly and the outer solvent implicitly, are a powerful tool for accurately calculating solvation free energies in such systems. nih.gov

While general MD methods are used to predict the aggregation propensity of various small molecules nih.gov, AIMD is particularly powerful for Grignard reagents as it can model the bond-breaking and bond-forming events involved in the Schlenk equilibrium. acs.org Such simulations for durylmagnesium bromide could reveal how solvent dynamics control the equilibrium between the monomer, potential dimers, and the corresponding Schlenk species, Dur₂Mg and MgBr₂.

Steric and Electronic Factors Governing Reactivity and Selectivity

The reactivity and selectivity of any chemical reagent are fundamentally governed by the interplay of steric and electronic factors. chemrxiv.orgnih.gov In this compound, these effects are pronounced.

Steric Effects: The most defining feature of the duryl group is its immense steric bulk. numberanalytics.com The four methyl groups, two of which are in the ortho positions, effectively shield the magnesium-carbon bond and the reactive center. This steric hindrance has several predictable consequences:

It limits the accessibility of the nucleophilic carbon to electrophilic centers, particularly those that are themselves sterically encumbered.

It influences the aggregation state in solution, favoring monomers as discussed above.

It can dictate stereoselectivity in reactions with prochiral substrates, as the bulky group will preferentially approach from the less hindered face.

Electronic Effects: The four methyl groups are electron-donating through hyperconjugation and induction. This enriches the electron density of the aromatic ring and, consequently, the ipso-carbon atom bonded to magnesium. This increased electron density enhances the nucleophilicity of the Grignard reagent. gmu.edu Therefore, the reagent is electronically activated but sterically deactivated, a common dichotomy in organic chemistry. nih.gov

Computational chemistry provides quantitative descriptors to model these effects. Steric parameters like the Tolman cone angle or buried volume (%VBur) can be calculated to compare the size of the duryl group to other common ligands. mdpi.com Electronic effects can be assessed by calculating the partial charge on the ipso-carbon atom using various population analysis schemes within DFT. mdpi.com An energy decomposition analysis (EDA) can further dissect the interaction energy between the Grignard reagent and a substrate into electrostatic, Pauli repulsion (steric), and orbital interaction (electronic) components, providing a detailed picture of the controlling forces. mdpi.com

Table 2: Comparative Steric and Electronic Parameters (Illustrative)

| Organic Group (R in RMgBr) | Steric Parameter (e.g., Cone Angle) | Electronic Descriptor (e.g., Calculated Charge on C-ipso) | Dominant Characteristic |

|---|---|---|---|

| Methyl | Small | Moderately Negative | Small, highly reactive |

| Phenyl | Medium | Negative (delocalized) | Moderate steric, resonance effects |

| Mesityl (2,4,6-trimethylphenyl) | Large | More Negative | High steric, strong electron-donating |

| Duryl (2,3,5,6-tetramethylphenyl) | Very Large | Very Negative | Extreme steric, very strong electron-donating |

This balance between steric hindrance and electronic activation makes this compound a specialized reagent, likely showing high reactivity toward small, unhindered electrophiles but significant selectivity and potentially lower reactivity toward bulkier substrates.

Prediction of Novel Reaction Pathways and Catalytic Enhancements

The unique steric and electronic profile of this compound makes it an interesting candidate for the discovery of novel reaction pathways. Computational tools are increasingly used not just to explain known reactivity but also to predict new chemical transformations.

Rule-based expert systems and deep learning models are being developed to forecast the products of organic reactions. nih.govnih.gov Such systems could be used to explore the potential reactivity of durylmagnesium bromide with a wide range of electrophiles. Given its steric bulk, the model might predict:

Protonation as a major side reaction: If the electrophile's reaction site is too hindered, the Grignard reagent may act simply as a strong base.

Formation of unexpected products: The steric hindrance might completely shut down the expected pathway, allowing a slower, alternative reaction to become dominant. For instance, instead of addition, a reduction or an enolization reaction might be predicted.

Success with specific substrates: The models could identify classes of small or highly activated electrophiles where the electronic benefits of the duryl group overcome its steric disadvantages.

Furthermore, computational studies can guide the development of catalytic enhancements. For example, the addition of salts like lithium chloride (LiCl) is known to break up Grignard aggregates and increase reactivity, an effect that can be modeled computationally. gmu.eduresearchgate.net While the monomeric nature of durylmagnesium bromide might lessen the impact of such additives, simulations could explore whether they alter the solvation sphere or form 'ate' complexes (e.g., [Dur-Mg-Br-Cl]⁻Li⁺) with modified reactivity.

Theoretical calculations can also be used to design novel catalytic cycles. For instance, DFT could be employed to screen potential transition-metal co-catalysts that might facilitate reactions of durylmagnesium bromide that are otherwise impossible. By calculating the energy profiles for oxidative addition, transmetalation, and reductive elimination steps, researchers can theoretically vet potential catalysts before attempting laborious and expensive experimental work.

Challenges and Future Research Perspectives

Strategies for Minimizing Undesired Side Reactions in Bulky Systems

The formation and reaction of sterically demanding Grignard reagents like 2,3,5,6-tetramethylphenylmagnesium bromide are often plagued by side reactions, primarily homocoupling (Wurtz-type coupling) where two aryl groups dimerize. This reduces the yield of the desired product and complicates purification. Research has identified several key strategies to mitigate these undesired pathways.

One critical factor is the rate of addition of the corresponding aryl halide to the magnesium metal during the reagent's formation. A slow and controlled addition rate is crucial to ensure the halide reacts with the magnesium surface before it can couple with a newly formed Grignard molecule. reddit.com Similarly, maintaining a low reaction temperature during formation can suppress the rate of homocoupling. reddit.com

The condition of the magnesium metal is also paramount. The metal surface is typically coated with a passivating layer of magnesium oxide, which can hinder the reaction. Activating the magnesium, for instance by vigorously stirring the turnings under an inert atmosphere to create fresh, unoxidized surfaces, can facilitate Grignard formation at lower temperatures, thereby reducing side reactions. reddit.com The use of chemical activators or initiators, such as iodine or 1,2-dibromoethane (B42909), can also help initiate the reaction under milder conditions. sciencemadness.org

Solvent choice plays a significant role in reaction outcomes. While traditional ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are common, they can have varying effects on side reactions. rsc.orgrsc.org For instance, in some systems, THF has been shown to promote more Wurtz coupling compared to diethyl ether. rsc.org

| Strategy | Principle | Key Findings |

| Slow Reagent Addition | Minimizes local concentration of the halide, reducing the likelihood of radical dimerization before reaction with magnesium. reddit.com | Adding the halide dropwise helps maintain a low concentration, favoring Grignard formation over homocoupling. reddit.com |

| Temperature Control | Lower temperatures decrease the rate of side reactions, which often have higher activation energies than the desired Grignard formation. | Forming the Grignard at lower temperatures can effectively reduce the amount of homocoupling byproducts. reddit.com |

| Magnesium Activation | Increases the reactive surface area of magnesium, allowing the reaction to proceed under milder conditions. reddit.com | Mechanical (vigorous stirring) or chemical (iodine, DIBAL-H) activation can initiate the reaction more readily. reddit.comrsc.org |

| Solvent Selection | The solvent stabilizes the Grignard reagent and influences the equilibrium and reactivity of species in solution. rsc.org | 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling byproducts effectively compared to THF in certain systems. rsc.orgrsc.org |

| Use of Additives | Additives can facilitate the reaction through various mechanisms, such as cleaning the magnesium surface or altering the reagent's reactivity. | Additives like LiCl can break up magnesium clusters, increasing reactivity and potentially minimizing side reactions. numberanalytics.comnumberanalytics.com |

Development of New Catalytic Systems for Enhanced Efficiency and Scope

Cross-coupling reactions are a cornerstone of modern synthesis, and developing catalysts that are effective for bulky Grignard reagents is a significant area of research. Traditional nickel-catalyzed cross-coupling can be inefficient and show low functional group tolerance when sterically hindered reagents are used. thieme.com This has spurred the development of more robust catalytic systems.

Palladium-based catalysts, particularly those with specialized ligands, have shown great promise. For example, carbene adducts of cyclopalladated ferrocenylimines have proven highly versatile for coupling a wide range of aryl halides with ortho-substituted Grignard reagents under mild conditions and with low catalyst loading. thieme.com The key to their success often lies in the ligand design, which balances electron-donating properties with steric bulk to facilitate the crucial steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.net

Iron-catalyzed cross-coupling has emerged as a more economical and environmentally friendly alternative to palladium. bris.ac.uk Catalytic amounts of iron salts, such as iron(III) chloride (FeCl₃), often combined with additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), can effectively promote the coupling of alkyl halides with aryl Grignard reagents. asianpubs.org While significant progress has been made, achieving high efficiency for the coupling of two sterically demanding partners, such as this compound with a substituted aryl halide, remains a challenge that future catalyst design aims to address.

| Catalyst System | Metal | Key Features & Advantages | Challenges for Bulky Reagents |

| Nickel-Phosphine | Nickel | Cost-effective compared to palladium. | Often inefficient for coupling sterically hindered partners; lower functional group tolerance. thieme.com |

| Palladium-Carbene | Palladium | High versatility and efficiency even with low catalyst loading (e.g., 0.5 mol%); mild reaction conditions. thieme.com | Higher cost of palladium; requires specialized ligand synthesis. |

| Iron-TMEDA | Iron | Earth-abundant, inexpensive, and low toxicity; can achieve high yields in short reaction times. bris.ac.ukasianpubs.org | Can require additives (e.g., TMEDA); optimizing for highly hindered substrates is an ongoing research area. asianpubs.org |

| Copper-based | Copper | Effective for specific transformations like allylic alkylations and can be used to form C-S and C-O bonds. tdl.orgrhhz.net | Scope can be narrower than Pd or Fe systems for general cross-coupling. |

Exploration of Green Chemistry Principles in Grignard Reactions

The traditional Grignard reaction, while powerful, often relies on volatile and hazardous ethereal solvents and requires strictly anhydrous conditions, presenting environmental and safety concerns. beyondbenign.organalystviewmarketinsights.com Applying the principles of green chemistry to reactions involving reagents like this compound is a critical research frontier. soton.ac.uk

A major focus is the replacement of conventional solvents like diethyl ether and THF. umb.edu 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable feedstocks like corn cobs, has been identified as a superior alternative. rsc.orgrsc.org It is less prone to peroxide formation, has a higher boiling point, and is immiscible with water, which simplifies aqueous workups. rsc.orgrsc.org Cyclopentyl methyl ether (CPME) is another green solvent alternative with similar benefits. rsc.org

Perhaps the most transformative innovation is the use of mechanochemistry, specifically ball-milling, to conduct Grignard reactions. sciencedaily.com This technique involves the mechanical grinding of the reactants (magnesium and the organic halide) in the presence of minimal, or even catalytic, amounts of solvent. soton.ac.uksciencedaily.com This method drastically reduces solvent waste, can overcome the solubility issues of certain substrates, and often proceeds under less stringent anhydrous conditions, making the process cheaper, safer, and more sustainable. sciencedaily.com

| Green Chemistry Principle | Application to Grignard Reactions | Future Perspective |

| Safer Solvents and Auxiliaries | Replacing traditional ethers (diethyl ether, THF) with greener alternatives like 2-MeTHF and CPME. rsc.orgrsc.org | Widespread adoption of bio-based solvents and systematic evaluation of their performance with a broader range of Grignard reagents. umb.eduresearchgate.net |

| Waste Prevention | Mechanochemical methods (ball-milling) drastically reduce the volume of organic solvent used, minimizing hazardous waste. sciencedaily.com | Optimizing ball-milling conditions for large-scale industrial synthesis and expanding the scope to previously incompatible substrates. soton.ac.uk |

| Catalysis | Using catalytic reagents is superior to stoichiometric ones. sigmaaldrich.com This applies to cross-coupling reactions using the Grignard reagent. | Development of highly active, recoverable, and reusable catalysts for cross-coupling reactions to further improve sustainability. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure minimizes energy consumption. sigmaaldrich.com | Further development of mechanochemical methods and highly active catalysts that allow reactions to proceed without heating. sciencedaily.com |

Expanding the Synthetic Scope of this compound beyond Current Applications

The primary utility of aryl Grignard reagents lies in the formation of carbon-carbon bonds, making them indispensable in the pharmaceutical and agrochemical industries for constructing complex molecular architectures. researchandmarkets.comglobenewswire.com A key future direction is to expand the synthetic utility of bulky reagents like this compound into new reaction classes and for the synthesis of novel, high-value compounds.

Current applications heavily involve reactions with carbonyls to form tertiary alcohols or cross-coupling reactions to form biaryl compounds. Research is exploring the use of these reagents in more complex settings, such as additions to functionalized heterocyclic systems. For example, Grignard reagents have been used in robust, scalable syntheses of 1,6-naphthyridin-4-one derivatives, which are important scaffolds in medicinal chemistry. nih.gov Expanding this to include highly substituted Grignards could provide access to new classes of sterically encumbered bioactive molecules.

Furthermore, there is potential for using bulky Grignard reagents as catalysts themselves or as precatalysts in other transformations. Recently, simple Grignard reagents have been shown to catalyze the hydroboration of esters and nitriles, offering a green and efficient reduction method. mdpi.com Investigating whether the unique steric and electronic properties of this compound could impart unique selectivity in such catalytic processes is a promising avenue for research. The development of new amination reactions and couplings with a wider array of electrophiles also continues to be an active field. uni-muenchen.de This expansion of reactivity will ensure that sterically hindered Grignard reagents remain powerful tools for accessing novel chemical space.

Q & A

Q. What are the established synthetic protocols for preparing 2,3,5,6-Tetramethylphenylmagnesium bromide, and how do reaction conditions influence yield?

The compound is synthesized via a Grignard reaction, where methylmagnesium bromide reacts with a halogenated aromatic precursor (e.g., 2,3,5,6-tetrafluoroterephthalonitrile). Key parameters include:

- Solvent choice : Ethers like THF or 2-methyltetrahydrofuran are optimal for stabilizing the Grignard reagent .

- Temperature control : Reactions are typically conducted at low temperatures (−10°C to 0°C) to prevent side reactions.

- Halogen precursor purity : Impurities in the starting material can lead to incomplete substitution, reducing yield.

Post-synthesis, quenching with dry ice or electrophiles (e.g., ketones) confirms reactivity. Yield optimization requires inert atmosphere maintenance and rigorous exclusion of moisture .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR identifies substituent patterns and detects residual solvents or unreacted precursors. For example, methyl group protons appear as singlets near δ 2.1–2.3 ppm .

- Elemental analysis : Validates stoichiometry, with deviations indicating impurities (e.g., incomplete halogen substitution) .

- Mass spectrometry : Electrospray ionization (ESI-MS) confirms molecular ion peaks and fragmentation patterns .

Q. How should this Grignard reagent be stored to maintain stability?

- Storage conditions : Under inert gas (argon/nitrogen) in anhydrous solvents (THF or ether) at −20°C.

- Decomposition risks : Exposure to moisture or oxygen leads to hydrolysis, forming hydrocarbons and Mg(OH)Br. Stability studies using TGA/DSC show no thermal decomposition below 50°C .

Advanced Research Questions

Q. How can X-ray crystallography and DFT calculations resolve ambiguities in coordination geometry and non-covalent interactions?

- Single-crystal X-ray diffraction : Resolves the 3D arrangement of the tetramethylphenyl group and Mg–Br bonding. For example, short Mg–C bond lengths (~2.1–2.3 Å) confirm covalent character, while Br⁻ interacts with acidic C–H groups (2.8–3.0 Å) .

- DFT modeling : Computes electronic structures (e.g., charge distribution on the aromatic ring) and interaction energies. ωB97X-V/6-311++G(2d,2p) basis sets predict halogen-bonding trends, such as I⋯Br interactions (3.18 Å) in co-crystals .

Q. What strategies address contradictions between experimental and computational data in reaction intermediates?

- Case study : In co-crystallization experiments, elemental analysis of a 1:1 adduct (C₁₄H₇F₈NO₄) revealed higher nitrogen content (5.98% vs. 3.46% calculated), suggesting a mixture of ammonium salt and free acid. Follow-up XRPD and recrystallization isolated the correct adduct .

- Methodological adjustments : Combine multiple techniques (e.g., SS-NMR and IR) to cross-validate intermediates when computational models disagree with experimental data .

Q. How does steric hindrance from tetramethyl groups influence reactivity in cross-coupling reactions?

- Steric effects : The 2,3,5,6-tetramethyl substitution creates a crowded aromatic ring, limiting access to the magnesium center. This reduces nucleophilicity in reactions with bulky electrophiles.

- Kinetic studies : Compare reaction rates with less-hindered analogs (e.g., phenylmagnesium bromide) using stopped-flow UV-Vis. For example, tetramethylphenyl derivatives show 3–5× slower kinetics in Kumada couplings .

Q. What advanced spectroscopic methods probe solvent effects on reaction mechanisms?

- In-situ FTIR/Raman : Monitors Mg–C bond vibrations (450–550 cm⁻¹) in real time, revealing solvent coordination shifts (e.g., THF vs. Et₂O) .

- EQCM (Electrochemical Quartz Crystal Microbalance) : Tracks mass changes during electrochemical reactions, such as anion (Br⁻) exchange in non-aqueous media .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for this compound Co-Crystals

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Mg–C bond length | 2.14 Å | X-ray diffraction | |

| Br⁻⋯C–H interaction | 2.86 Å | DFT (ωB97X-V) | |

| Unit cell volume | 1376.7 ų | Single-crystal |

Q. Table 2. Common Contaminants and Detection Limits

| Contaminant | Detection Method | Limit (ppm) |

|---|---|---|

| Unreacted precursor | GC-MS | 0.1 |

| Hydrolysis byproducts | ¹H NMR | 50 |

| Solvent residues | Headspace GC | 10 |

Contradictions and Resolutions

- Halogen-bonding vs. hydrogen-bonding dominance : Co-crystal studies show Br⁻ prefers hydrogen bonds with methyl C–H groups over halogen bonds, contradicting DFT predictions. Resolution involves adjusting computational models to include dispersion corrections .

- Elemental analysis mismatches : Deviations in nitrogen content (e.g., 5.98% vs. 3.46%) highlight the need for multi-technique validation (XRPD + TGA) to identify unexpected adducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.